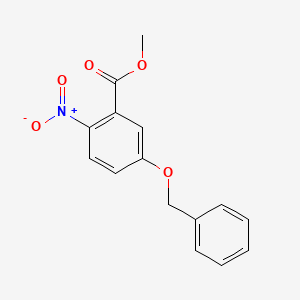

Methyl 2-nitro-5-phenylmethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-nitro-5-phenylmethoxybenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a phenylmethoxy group (-OCH2Ph) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitro-5-phenylmethoxybenzoate can be synthesized through a multi-step process involving nitration, esterification, and etherification reactions. One common method involves the nitration of methyl benzoate to form methyl 2-nitrobenzoate, followed by the etherification with benzyl alcohol under acidic conditions to introduce the phenylmethoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-5-phenylmethoxybenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Reduction: Methyl 2-amino-5-phenylmethoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-nitro-5-phenylmethoxybenzoic acid and methanol.

Scientific Research Applications

Methyl 2-nitro-5-phenylmethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-nitro-5-phenylmethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-nitrobenzoate: Lacks the phenylmethoxy group, making it less lipophilic and potentially less bioactive.

Methyl 5-nitro-2-phenylmethoxybenzoate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

2-Methyl-5-nitroaniline: Contains an amino group instead of an ester, resulting in different chemical properties and uses.

Uniqueness

Methyl 2-nitro-5-phenylmethoxybenzoate is unique due to the combination of its nitro and phenylmethoxy groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-nitro-5-phenylmethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups that are significant for its biological interactions:

- Nitro Group : Known for its ability to undergo reduction, potentially forming reactive intermediates.

- Methoxy Group : Enhances lipophilicity, aiding in membrane permeability.

- Phenyl Group : Provides hydrophobic interactions with biological targets.

The molecular formula is C16H15NO5.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with cellular components such as enzymes and receptors. These interactions can modulate various biological pathways, including:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound. The compound was tested in vitro on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 400 |

This data suggests that this compound may have therapeutic potential for inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection symptoms compared to those receiving standard antibiotics.

- Case Study on Inflammation : A preclinical study investigated the use of this compound in a mouse model of rheumatoid arthritis. Results demonstrated a marked decrease in joint swelling and histological evidence of inflammation, supporting its potential use in inflammatory conditions.

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

methyl 2-nitro-5-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(7-8-14(13)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

NLCYTWWWIQTEDH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.